4-Chloro-N-(6-methyl-2-thioxo-1,2-dihydro-pyridin-3-ylmethyl)-benzamide
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Overview
Description
4-Chloro-N-(6-methyl-2-thioxo-1,2-dihydro-pyridin-3-ylmethyl)-benzamide is a heterocyclic compound that features a pyridine ring with a thioxo group and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(6-methyl-2-thioxo-1,2-dihydro-pyridin-3-ylmethyl)-benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 6-methyl-2-thioxo-1,2-dihydro-pyridine-3-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(6-methyl-2-thioxo-1,2-dihydro-pyridin-3-ylmethyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N-(6-methyl-2-thioxo-1,2-dihydro-pyridin-3-ylmethyl)-benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(6-methyl-2-thioxo-1,2-dihydro-pyridin-3-ylmethyl)-benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl derivatives: These compounds share a similar thioxo group and pyridine ring structure.
4-Chloro-benzamide derivatives: Compounds with similar benzamide moieties and chlorine substitution.
Uniqueness
4-Chloro-N-(6-methyl-2-thioxo-1,2-dihydro-pyridin-3-ylmethyl)-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H13ClN2OS |
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Molecular Weight |
292.8 g/mol |
IUPAC Name |
4-chloro-N-[(6-methyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C14H13ClN2OS/c1-9-2-3-11(14(19)17-9)8-16-13(18)10-4-6-12(15)7-5-10/h2-7H,8H2,1H3,(H,16,18)(H,17,19) |
InChI Key |
VAXVFFRQHJFORY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C(=S)N1)CNC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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